molecular formula C20H25N3O4S B5618493 N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzenesulfonamide

N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzenesulfonamide

Cat. No. B5618493
M. Wt: 403.5 g/mol
InChI Key: YYLJLLURQHNHAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzenesulfonamide, commonly known as MS-245, is a small molecule inhibitor that has been gaining attention in the scientific community due to its potential applications in cancer research. In

Mechanism of Action

MS-245 functions as an inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting CK2, MS-245 disrupts the signaling pathways that promote cancer cell growth and survival, leading to cell death.
Biochemical and physiological effects:
MS-245 has been shown to induce apoptosis in cancer cells through the activation of caspase-dependent and -independent pathways. It also inhibits the migration and invasion of cancer cells, which are critical processes in cancer metastasis. MS-245 has low toxicity towards normal cells, making it a promising therapeutic agent for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the advantages of using MS-245 in lab experiments is its specificity towards cancer cells, which allows for targeted treatment. Additionally, MS-245 has low toxicity towards normal cells, reducing the risk of adverse effects. However, one limitation of using MS-245 is its limited solubility in water, which can affect its efficacy in certain experiments.

Future Directions

There are several potential future directions for MS-245 research. One area of focus could be the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction could be the investigation of MS-245's potential applications in other diseases besides cancer, such as autoimmune disorders. Additionally, further studies could be conducted to explore the mechanisms of action of MS-245 and its interactions with other proteins in the cell.

Synthesis Methods

The synthesis of MS-245 involves the reaction of 4-(2-methoxyphenyl)piperazine with 3-bromo-3-oxopropylbenzenesulfonamide. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is then purified using column chromatography to obtain pure MS-245.

Scientific Research Applications

MS-245 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to induce cell death in cancer cells through the activation of caspase-dependent and -independent pathways. MS-245 has been proposed as a potential therapeutic agent for the treatment of cancer due to its ability to target cancer cells specifically and its low toxicity towards normal cells.

properties

IUPAC Name

N-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-27-19-10-6-5-9-18(19)22-13-15-23(16-14-22)20(24)11-12-21-28(25,26)17-7-3-2-4-8-17/h2-10,21H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLJLLURQHNHAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CCNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}benzenesulfonamide

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